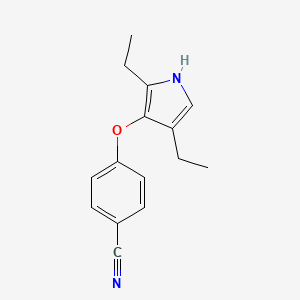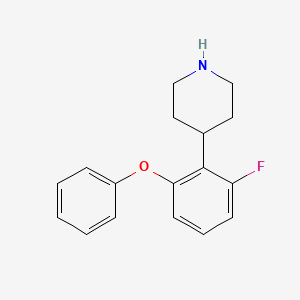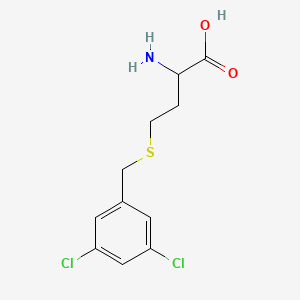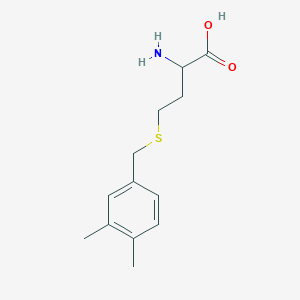
4-(3-Benzenesulfonamidophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-benzenesulfonamidophenyl)piperazine is a small molecular compound known for its diverse applications in medicinal chemistry and pharmacology. It is characterized by the presence of a piperazine ring substituted with a benzenesulfonamide group, which imparts unique chemical and biological properties to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-benzenesulfonamidophenyl)piperazine typically involves the reaction of 3-benzenesulfonamidophenylamine with piperazine under specific conditions. One common method includes the use of a palladium-catalyzed cyclization reaction, which provides high yields and regioselectivity . Another approach involves reductive amination using sodium cyanoborohydride in methanol .
Industrial Production Methods
Industrial production of this compound often employs eco-friendly and cost-effective methods. For instance, using 2.5 equivalents of piperazine as a solvent enables an efficient synthesis under aerobic conditions . The operational simplicity and availability of reactants make this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(3-benzenesulfonamidophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reductive amination is a common method used in its synthesis.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Sodium cyanoborohydride in methanol.
Substitution: Palladium catalysts and various nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted piperazines and benzenesulfonamide derivatives, which are often used in medicinal chemistry .
Scientific Research Applications
4-(3-benzenesulfonamidophenyl)piperazine has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as the 5-HT6 receptor, a serotonin receptor involved in various neurological processes . The activity of this receptor is mediated by G proteins that stimulate adenylate cyclase, leading to downstream signaling effects .
Comparison with Similar Compounds
Similar Compounds
N1-arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives: Potent and selective 5-HT6 receptor antagonists.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Exhibits significant antibacterial and antifungal activity.
Uniqueness
4-(3-benzenesulfonamidophenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with the 5-HT6 receptor and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C16H19N3O2S |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-(3-piperazin-1-ylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19N3O2S/c20-22(21,16-7-2-1-3-8-16)18-14-5-4-6-15(13-14)19-11-9-17-10-12-19/h1-8,13,17-18H,9-12H2 |
InChI Key |
KUAATZXIILUWMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-(2-phenyl-1H-benzo[d]imidazol-1-yl)phenol](/img/structure/B10843396.png)


